![molecular formula C22H30O14 B12435169 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is a complex carbohydrate derivative. It is a type of feruloylated oligosaccharide, which means it contains a ferulic acid moiety attached to a sugar molecule. This compound is known for its antioxidant properties and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose typically involves the esterification of sucrose with ferulic acid. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 90-95°C under reduced pressure for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve enzymatic methods where specific enzymes catalyze the esterification process. This method is preferred for its efficiency and eco-friendliness compared to chemical synthesis.
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose can undergo various chemical reactions, including:
Oxidation: The ferulic acid moiety can be oxidized to form quinones.
Reduction: The double bond in the ferulic acid moiety can be reduced to form dihydroferulic acid derivatives.
Hydrolysis: The ester bond can be hydrolyzed to release ferulic acid and sucrose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Dihydroferulic acid derivatives.
Hydrolysis: Ferulic acid and sucrose.
科学的研究の応用
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
作用機序
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reduce oxidative stress. This compound may also modulate signaling pathways related to inflammation and cell survival, contributing to its protective effects .
類似化合物との比較
Similar Compounds
Sucrose Stearate: Another ester of sucrose, but with stearic acid instead of ferulic acid.
Sucrose Monolaurate: An ester of sucrose with lauric acid.
Sucrose Benzoate: An ester of sucrose with benzoic acid.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6’-O-Feruloylsucrose is unique due to the presence of the ferulic acid moiety, which imparts significant antioxidant properties. This makes it particularly valuable in applications where oxidative stress reduction is desired .
特性
分子式 |
C22H30O14 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/t13?,14?,16?,17?,18?,19?,20?,21?,22-/m0/s1 |
InChIキー |
XMBZZLUIFFOAHR-JYQQYYBKSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)
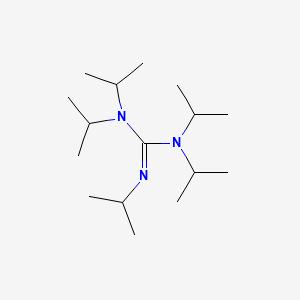


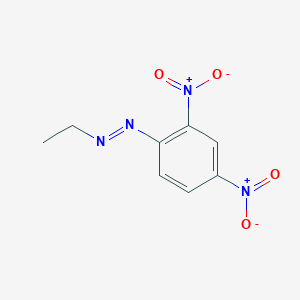
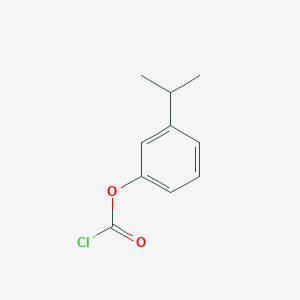
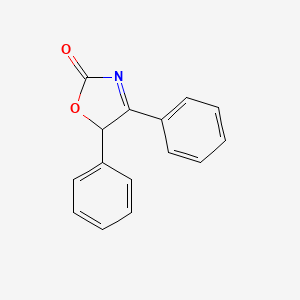
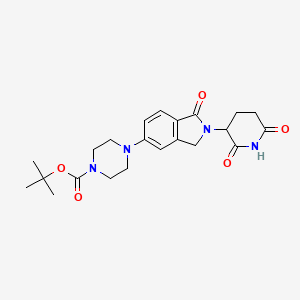
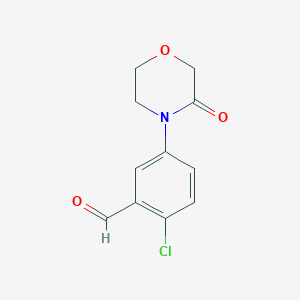
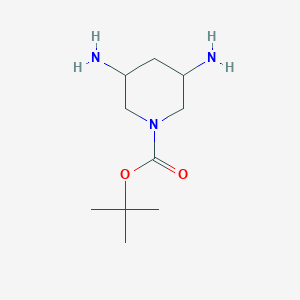
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
